![molecular formula C9H10N2O2 B12834850 4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)
4,6-dimethoxy-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethoxy-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 4,6-dimethoxy-1,2-phenylenediamine with formic acid or formamide under acidic conditions. This reaction forms the benzimidazole ring through a cyclodehydration process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxy-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Scientific Research Applications
4,6-Dimethoxy-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of enzymes like topoisomerases, which are crucial for DNA replication and repair. This interaction can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s methoxy groups enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
- 4,7-Dimethoxy-1H-benzo[d]imidazole
- 5,6-Dimethoxy-1H-benzo[d]imidazole
- 2-Methyl-1H-benzo[d]imidazole
Comparison: 4,6-Dimethoxy-1H-benzo[d]imidazole is unique due to the specific positioning of its methoxy groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4,6-dimethoxy-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2O2/c1-12-6-3-7-9(11-5-10-7)8(4-6)13-2/h3-5H,1-2H3,(H,10,11) |
InChI Key |
HBLXSQBRJKXYPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



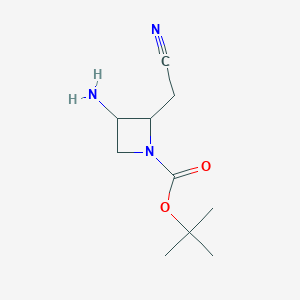
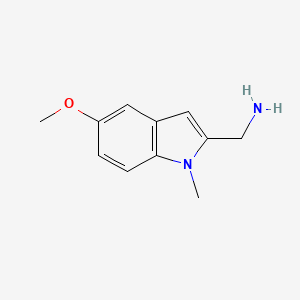
![(3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12834786.png)
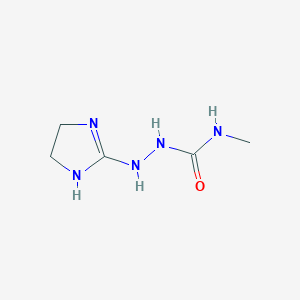

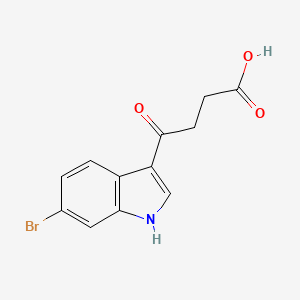

![1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone](/img/structure/B12834837.png)

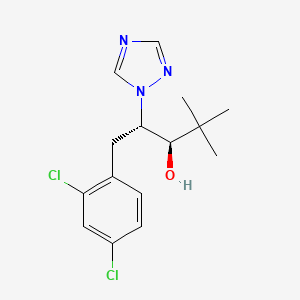
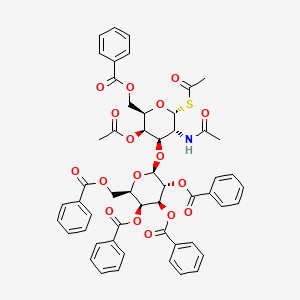
![7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12834851.png)

